molecular formula C19H21N3O3 B14159798 methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate

methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate

Cat. No.: B14159798
M. Wt: 339.4 g/mol
InChI Key: SXGARBWBMIPAGL-UZYVYHOESA-N
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Description

Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include:

    Solvent: Common solvents used in such reactions include ethanol, methanol, or acetic acid.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, it may serve as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The quinoline moiety may also contribute to binding affinity through π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-2-(quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate: Lacks the dihydro moiety.

    Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-hydroxyphenyl)hydrazinylidene]acetate: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the dihydroquinoline and methoxyphenyl groups in methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C19H21N3O3/c1-24-17-12-6-4-10-15(17)20-21-18(19(23)25-2)22-13-7-9-14-8-3-5-11-16(14)22/h3-6,8,10-12,20H,7,9,13H2,1-2H3/b21-18-

InChI Key

SXGARBWBMIPAGL-UZYVYHOESA-N

Isomeric SMILES

COC1=CC=CC=C1N/N=C(/C(=O)OC)\N2CCCC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1NN=C(C(=O)OC)N2CCCC3=CC=CC=C32

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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